1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid
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Overview
Description
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of one piperidine ring and a carboxylic acid group attached to the other piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid typically involves the acetylation of 1,4’-bipiperidine followed by carboxylation. One common method involves the reaction of 1,4’-bipiperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group. The resulting acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the final compound.
Industrial Production Methods: Industrial production of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine rings.
Scientific Research Applications
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards the target molecules. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1,4’-Bipiperidine: The parent compound without the acetyl and carboxylic acid groups.
1’-Acetyl-[1,4’-bipiperidine]: A derivative with only the acetyl group attached.
4-Carboxy-[1,4’-bipiperidine]: A derivative with only the carboxylic acid group attached.
Uniqueness: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMQZFSSLRDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744152 |
Source
|
Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-94-4 |
Source
|
Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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